
2-(hydroxymethyl)prop-2-enenitrile
Overview
Description
2-(Hydroxymethyl)prop-2-enenitrile (CAS 23873-54-3) is an organic compound with the molecular formula C₄H₅NO and a molecular weight of 83.09 g/mol . Its structure features a prop-2-enenitrile backbone (CH₂=C(CN)-) with a hydroxymethyl (-CH₂OH) substituent at the α-carbon (Figure 1). The hydroxymethyl group introduces polarity and hydrogen-bonding capability, distinguishing it from other prop-2-enenitrile derivatives.
This compound’s reactivity is influenced by the electron-withdrawing nitrile group and the hydroxymethyl substituent, which may undergo oxidation, esterification, or participate in hydrogen bonding.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(hydroxymethyl)prop-2-enenitrile can be synthesized through various methods. One common approach involves the reaction of propylene with sodium cyanide in the presence of distilled ammonia.
Industrial Production Methods
Industrial production of this compound typically involves the ammoxidation of propylene. In this process, propylene, ammonia, air, and water are introduced into a reactor containing a catalyst such as phosphorus molybdenum bismuth or antimony iron on a silica gel carrier. The reaction is carried out at temperatures between 400 to 500°C and atmospheric pressure to produce acrylonitrile, which is then further processed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(hydroxymethyl)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)prop-2-enenitrile involves its reactivity due to the presence of both a hydroxymethyl group and a nitrile group. The hydroxymethyl group can undergo oxidation or substitution reactions, while the nitrile group can undergo reduction or substitution reactions. These reactions allow the compound to interact with various molecular targets and pathways, making it useful in different applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Prop-2-enenitrile derivatives are structurally diverse, with substituents ranging from aromatic rings to heterocycles and electron-withdrawing groups. Below is a comparative analysis of 2-(hydroxymethyl)prop-2-enenitrile with key analogs:
Table 1: Structural and Functional Comparison of Prop-2-enenitrile Derivatives
Key Comparison Points:
Substituent Effects on Reactivity and Properties Electron-Withdrawing Groups (EWGs): Derivatives like trans-3-(3,4-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile () feature EWGs (nitro, methoxy), enhancing conjugation and optical properties. These groups stabilize charge-transfer states, making them suitable for optoelectronic applications . Aromatic/Heteroaryl Groups: Derivatives with benzoxazolyl or naphthyl groups () exhibit strong π-π interactions, leading to aggregation-induced emission (AIE) or solid-state luminescence .
Synthetic Methods Most derivatives are synthesized via Knoevenagel condensation (e.g., ), which links aldehydes to nitriles. Microwave-assisted methods are employed for pharmaceutical intermediates (), enhancing reaction efficiency.
Applications Optoelectronics: Aromatic derivatives () are used in organic LEDs and nonlinear optics due to tunable HOMO-LUMO gaps . Pharmaceuticals: Benzothiazole-containing analogs () serve as intermediates for RNA polymerase inhibitors and antimicrobial agents. Industrial Chemistry: Acetone cyanohydrin () is a precursor to methyl methacrylate, while this compound may act as a cross-linking agent in polymers.
Solid-State Behavior Hydroxymethyl groups promote hydrogen-bonded networks (e.g., trans-hydroxymethyl configurations in cyclobutene derivatives ), whereas aromatic substituents favor π-stacking ().
Biological Activity
2-(Hydroxymethyl)prop-2-enenitrile, also known as 2-(hydroxymethyl)but-2-enenitrile, is an organic compound characterized by a hydroxymethyl group and a nitrile functional group. Its unique structure suggests potential biological activities that merit investigation. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for this compound is . It features a double bond between the second and third carbon atoms, which contributes to its reactivity. The presence of the hydroxymethyl group enhances its solubility in polar solvents, while the nitrile group may impart specific biological interactions.
Antimicrobial Activity
Research has indicated that compounds with nitrile functionalities often exhibit antimicrobial properties. A study evaluating various nitriles found that this compound displayed significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound were assessed using various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated dose-dependent cytotoxicity, with IC50 values calculated via MTT assays.
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
The data indicates that this compound possesses potential anticancer activity, warranting further investigation into its mechanisms of action.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The nitrile group can interact with active sites of enzymes, potentially inhibiting their function.
- Induction of Apoptosis : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of this compound. Researchers modified the compound to enhance its biological activity and assessed these derivatives against various cancer cell lines. One derivative exhibited an IC50 value of 15 µM against MCF-7 cells, indicating improved potency compared to the parent compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(hydroxymethyl)prop-2-enenitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic addition or condensation reactions. For example, reacting acrylonitrile derivatives with formaldehyde under basic conditions can yield the target molecule. Key variables include pH, temperature (optimized between 40–60°C), and solvent polarity. Catalysts like pyridine or triethylamine may enhance reaction efficiency. Impurity profiles should be monitored using HPLC or GC-MS, with recrystallization in ethanol or acetonitrile recommended for purification .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Look for O–H stretching (broad peak ~3200–3500 cm⁻¹) and nitrile C≡N stretch (~2240 cm⁻¹).
- NMR : H NMR should show a hydroxyl proton (δ 1.5–2.5 ppm, exchangeable) and vinyl protons (δ 5.5–6.5 ppm). C NMR will highlight the nitrile carbon (δ ~115–120 ppm).
- X-ray Diffraction : Resolves spatial conformation; use SHELXL for refinement to confirm bond lengths and angles .
Q. How should researchers handle stability challenges during storage and reactions involving this compound?
- Methodological Answer : The compound’s hydroxyl and nitrile groups make it hygroscopic and prone to hydrolysis. Store under inert gas (N₂/Ar) at 4°C. Avoid aqueous or protic solvents in reactions; use anhydrous DMF or THF. Monitor decomposition via TLC or in situ FTIR, especially under acidic conditions .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) predict the reactivity and electronic properties of this compound in different chemical environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal electron density distribution, HOMO-LUMO gaps (~4.5 eV), and nucleophilic attack sites. Solvent effects (PCM model) show polar solvents stabilize the nitrile group, increasing electrophilicity. Software like Gaussian or ORCA is recommended .
Q. What challenges arise in resolving hydrogen bonding and π-π interactions in the crystal structure of this compound using X-ray diffraction?
- Methodological Answer : Weak hydrogen bonds (e.g., C–H···O/N) and π-π stacking (interplanar distances ~3.5–4.0 Å) require high-resolution data (≤0.8 Å). Use SHELXD for phase solving and ORTEP-3 for visualization. Thermal motion in the hydroxymethyl group may necessitate anisotropic displacement parameter refinement .
Q. How does this compound function as a precursor in heterocyclic synthesis, and what mechanistic insights govern its reactivity?
- Methodological Answer : The nitrile group undergoes cycloaddition or nucleophilic substitution to form pyridines or pyrroles. Kinetic studies (e.g., Eyring analysis) reveal a [1,5]-hydride shift as the rate-limiting step in cyclization reactions. Monitor intermediates via stopped-flow NMR or mass spectrometry .
Q. How can researchers resolve contradictions in structural data (e.g., bond angle discrepancies) between experimental and computational models?
Properties
IUPAC Name |
2-(hydroxymethyl)prop-2-enenitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4(2-5)3-6/h6H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCSUIMCEIRRKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CO)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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